

# Quantitative Data on Tissue Penetration

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pazufloxacin

CAS No.: 127045-41-4

Cat. No.: S002387

[Get Quote](#)

The research provides quantitative measures of **pazufloxacin**'s penetration into specific human tissues, which is critical for evaluating its efficacy in treating infections at those sites.

Table 1: **Pazufloxacin** Tissue Penetration in Human Studies

Tissue	Dose	Matrix/Measurement	Penetration Ratio (Tissue/Plasma)	Key Findings	Source
Prostate	500 mg IV	Cmax	0.82	Good prostatic penetration; supports use for prostatitis.	[1]
	500 mg IV	AUC0–1.5	0.80		[1]
	1000 mg IV	Cmax	0.99		[2] [1]
	1000 mg IV	AUC0–1.5	0.98		[2] [1]
Skin (Suction Blister Fluid)	Information in primary literature	N/A	The full text of the article is required for specific quantitative data.	Models penetration into skin and extracellular fluid.	[3]

Beyond tissue concentrations, achieving specific PK/PD targets is crucial for bactericidal effect. The following table summarizes the PK/PD targets for **pazufloxacin** against *Pseudomonas aeruginosa* from an in vivo infection model.

Table 2: In Vivo PK/PD Target Values for **Pazufloxacin** vs. *P. aeruginosa*

PK/PD Index	Static Effect	1 log <sub>10</sub> Kill	2 log <sub>10</sub> Kill	Correlation (R <sup>2</sup> )	Source
fAUC <sub>24</sub> /MIC	46.1	63.8	100.8	0.72	[4]
fC <sub>max</sub> /MIC	5.5	7.1	10.8	0.65	[4]
fT > MIC	Not primary driver	Not primary driver	Not primary driver	0.28	[4]

Abbreviations: fAUC<sub>24</sub>/MIC: Ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration; fC<sub>max</sub>/MIC: Ratio of maximum free drug concentration to MIC; fT > MIC: Time that the free drug concentration remains above the MIC.

## Experimental Protocols for Key Studies

Here are the detailed methodologies from the core studies that generated the data above.

### Human Prostate Tissue Penetration Study [2] [1]

- **Objective:** To determine the concentration of **pazufloxacin** in human prostate tissue and assess target attainment for prostatitis.
- **Subjects:** Patients with prostatic hypertrophy scheduled for transurethral resection of the prostate (TURP).
- **Dosing & Sampling:** Patients received a 0.5-hour intravenous infusion of either 500 mg (n=23) or 1000 mg (n=25) of **pazufloxacin** prior to surgery. Blood plasma and prostate tissue samples were collected concurrently between 0.5 and 1.5 hours after the start of the infusion.
- **Bioanalysis:** Drug concentrations in both plasma and prostate tissue were determined using High-Performance Liquid Chromatography (HPLC).

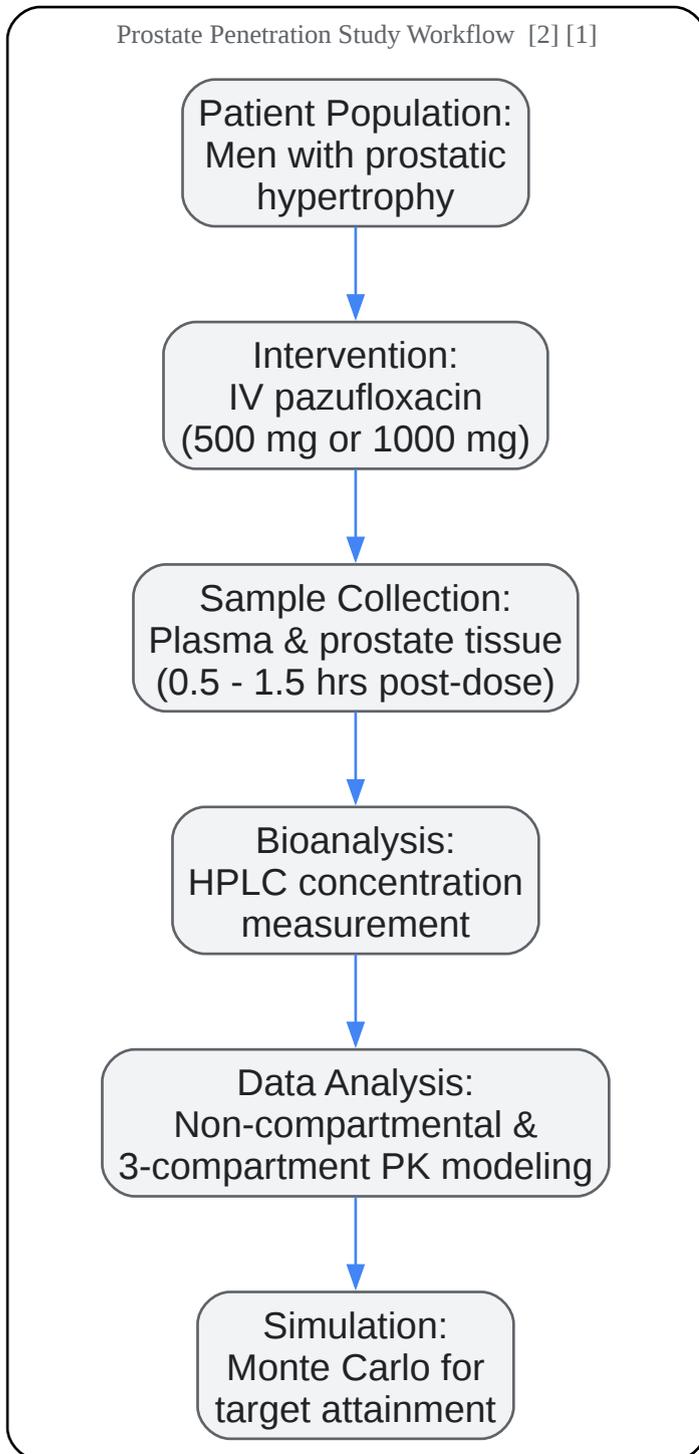
- **PK/PD Analysis:** Non-compartmental analysis was performed. A three-compartment pharmacokinetic model (central, peripheral, prostate) was developed. Monte Carlo simulations were used to estimate the probability of achieving the PK/PD targets ( $AUC/MIC = 100$  and  $C_{max}/MIC = 8$ ) in prostate tissue against various MIC values.

## In Vivo PK/PD Study in a Murine Thigh Infection Model [4]

- **Infection Model:** The study used a neutropenic mouse thigh infection model. Mice were infected with *Pseudomonas aeruginosa* (strain ATCC 27853).
- **Dosing Regimen:** **Pazufloxacin** was administered to the infected mice at various doses (2.5, 10, and 40 mg/kg) to achieve a range of drug exposures.
- **PK Analysis:** Serum concentrations of **pazufloxacin** were measured over time using HPLC. The data was used to calculate PK parameters ( $C_{max}$ , AUC) and, using the measured protein binding, the free drug concentrations.
- **PD Analysis:** The bacterial burden in the thighs was quantified and reported as log<sub>10</sub> colony-forming units (CFU) per thigh.
- **PK/PD Integration:** The antibacterial effect (change in log<sub>10</sub> CFU) was linked to three PK/PD indices ( $fAUC_{24}/MIC$ ,  $fC_{max}/MIC$ , and  $fT > MIC$ ) using nonlinear regression to determine which index best predicted efficacy and to establish the target values for various levels of bacterial kill.

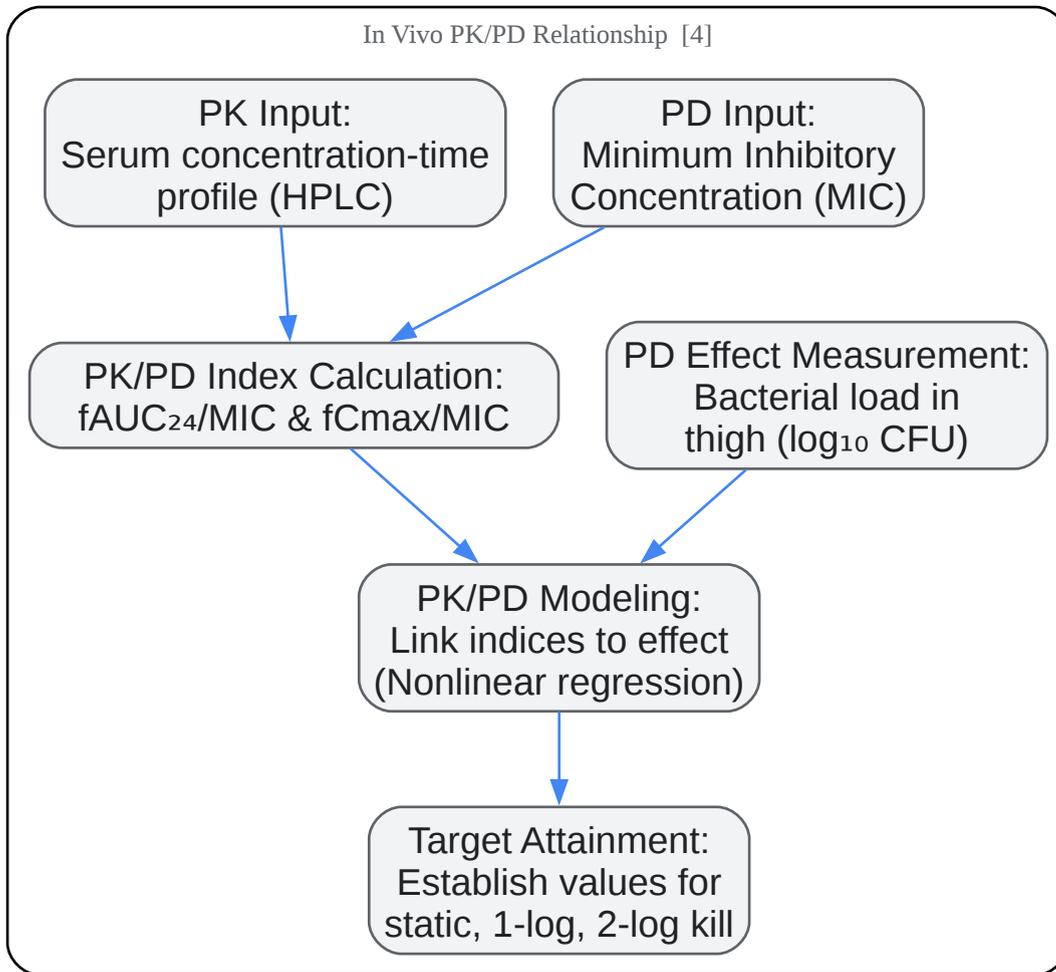
## Visualizing Experimental Workflows and PK/PD Relationships

The following diagrams illustrate the core experimental workflow and the established PK/PD relationship for **pazufloxacin**.



[Click to download full resolution via product page](#)

*Human prostate tissue penetration study workflow.*



[Click to download full resolution via product page](#)

*In vivo PK/PD analysis establishes target values for efficacy.*

## Key Implications for Research and Development

- **Dosing Strategy for Prostatitis:** The excellent prostate penetration and PK/PD modeling support high-dose regimens (e.g., 1000 mg every 12 hours) to achieve bactericidal effects against common pathogens in prostatitis [2] [1].
- **Concentration-Dependent Killing: Pazufloxacin** exhibits concentration-dependent bacterial killing. The primary drivers of efficacy are fAUC<sub>24</sub>/MIC and fC<sub>max</sub>/MIC, not fT>MIC. This is similar to other fluoroquinolones and supports dosing strategies that maximize peak concentration and total exposure [4].
- **Addressing Resistance:** The defined PK/PD targets and Monte Carlo simulation methods are valuable tools for designing dosing regimens that can suppress the emergence of resistance,

particularly for tough pathogens like *P. aeruginosa* [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Clinical pharmacokinetics and pharmacodynamic target ... [sciencedirect.com]
2. Dosing considerations for prostatitis [pubmed.ncbi.nlm.nih.gov]
3. Penetration of Pazufloxacin into the Fluid of Suction ... [sciencedirect.com]
4. Concentration-Dependent Activity of Pazufloxacin against ... [mdpi.com]

To cite this document: Smolecule. [Quantitative Data on Tissue Penetration]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002387#pazufloxacin-tissue-penetration>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)